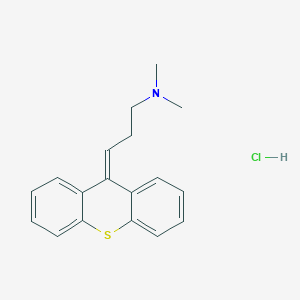

Prothixene hydrochloride

説明

Contextualization within Psychopharmacological Research

Thioxanthenes are a class of typical antipsychotic drugs. encyclopedia.pubwikipedia.org They are primarily studied for their effects on psychotic disorders such as schizophrenia. encyclopedia.pubwikipedia.org The therapeutic potential of these compounds is linked to their ability to block dopamine (B1211576) D2 receptors in the brain. encyclopedia.pubwikipedia.org This action helps to alleviate some of the symptoms associated with psychosis. nih.gov

The initial development of thioxanthenes was driven by the desire to create compounds with improved properties over the first-generation antipsychotics, the phenothiazines. nih.gov Structurally, thioxanthenes are closely related to phenothiazines, with the primary difference being the substitution of a carbon atom for the nitrogen atom in the central ring structure. encyclopedia.pubwikipedia.org This structural modification has been a key area of research, as it influences the pharmacological profile of the compounds.

Overview of Thioxanthene (B1196266) Chemical Classifications and Core Structures

The core of a thioxanthene is a tricyclic system where a sulfur atom is incorporated into the central ring. wikipedia.org The chemical structure is formally known as 9H-thioxanthene. nih.gov A key feature of many biologically active thioxanthene derivatives is the presence of a side chain attached to the 9-position of the thioxanthene ring. nih.gov

The nature of this side chain is a critical determinant of the compound's neuroleptic potency. nih.gov For instance, derivatives with β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains tend to be more potent than those with a dimethylaminopropyl side chain. nih.gov Furthermore, substitution at the 2-position of the thioxanthene ring system can also significantly influence the intensity of the neuroleptic action. nih.gov

Due to the double bond in the side chain, many thioxanthene derivatives can exist as geometric isomers, specifically as Z (cis) and E (trans) isomers. encyclopedia.pub Research has consistently shown that the Z-isomers are generally more neuroleptically active. nih.gov

Table 1: Core Structure and Key Derivatives of Thioxanthenes

| Compound | Key Structural Features | General Research Focus |

| Thioxanthene | Core tricyclic structure (C13H10S) | Parent compound for the class |

| Chlorprothixene (B1288) | First thioxanthene derivative studied clinically | Sedative and antipsychotic properties encyclopedia.pubnih.govkarger.com |

| Clopenthixol (B1202743) | A more potent derivative introduced after chlorprothixene | Antipsychotic activity nih.gov |

| Flupenthixol | Highly potent thioxanthene analog | Antipsychotic and mood-stabilizing properties nih.gov |

| Thiothixene (B151736) | A well-studied derivative with a sulfonamide group | Management of schizophrenia cambridge.orgdrugbank.com |

| Zuclopenthixol | The cis(Z)-isomer of clopenthixol | Antipsychotic efficacy wikipedia.org |

This table provides a simplified overview for informational purposes.

Evolution of Research Perspectives on Related Thioxanthenes

The research trajectory of thioxanthene derivatives began with the clinical exploration of chlorprothixene. karger.com Early studies in the late 1950s and early 1960s established the potential of this class of compounds in managing psychotic symptoms. karger.comcambridge.org Subsequent research led to the development of more potent derivatives like clopenthixol and flupenthixol. nih.gov

Initial research focused heavily on the antipsychotic properties of these compounds, particularly their antagonism of dopamine receptors. encyclopedia.pub However, later investigations expanded to explore their interactions with other receptor systems, including serotonin, histamine (B1213489), and adrenergic receptors. wikipedia.org This broader understanding has helped to explain the diverse pharmacological effects observed with different thioxanthene derivatives.

More recent research has even explored the potential of thioxanthene derivatives in other therapeutic areas, such as their antimicrobial and antitumor activities. nih.govnih.gov This highlights the evolving scientific interest in this versatile chemical scaffold.

Structure

3D Structure of Parent

特性

IUPAC Name |

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NS.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWWSOPNZQPTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2622-24-4 (Parent) | |

| Record name | Prothixene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60923923 | |

| Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4907-84-0, 12167-34-9 | |

| Record name | Prothixene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Strategies for Thioxanthene (B1196266) Scaffold Construction

One prominent method involves an intramolecular Friedel-Crafts alkylation (FCA) . This approach typically starts with the synthesis of a substituted thioether containing an alcohol functionality. The subsequent acid-catalyzed cyclization yields the thioxanthene ring system. For instance, various organic Brønsted acids have been utilized as catalysts for the intramolecular FCA of secondary aryl alcohols to produce 9-aryl/alkyl thioxanthenes acs.org. This method offers a versatile route to a range of substituted thioxanthenes.

Another classical and effective strategy is the Ullmann condensation or Ullmann-type reactions. These copper-promoted reactions are used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides wikipedia.orgsynarchive.com. In the context of thioxanthene synthesis, a key step can be the formation of a diaryl thioether, which then undergoes cyclization to form the tricyclic scaffold. The Ullmann condensation is a powerful tool for creating the carbon-sulfur bonds necessary for the thioxanthene core wikipedia.orgnih.gov.

The general synthetic pathway to the thioxanthene core often starts from a substituted thiosalicylic acid derivative, which is condensed with a substituted benzene (B151609) ring, followed by cyclization and reduction to yield the thioxanthene scaffold. Modifications to the substituents on either aromatic ring can be introduced at various stages of this process to generate a library of thioxanthene derivatives.

Chemical Modification and Analog Synthesis Approaches

Once the thioxanthene scaffold is in place, further chemical modifications can be made to synthesize Prothixene (B1200419) and its analogs. A crucial step in the synthesis of Prothixene is the introduction of the dimethylaminopropylidene side chain at the 9-position of the thioxanthene ring.

A widely employed method for this transformation is the Wittig reaction . This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene wikipedia.orgmnstate.edulibretexts.orgumass.edu. In the case of Prothixene synthesis, thioxanthen-9-one (B50317) is reacted with a suitable phosphonium (B103445) ylide derived from 3-(dimethylamino)propyl halide. The Wittig reaction is particularly valuable as it allows for the formation of the exocyclic double bond with control over the stereochemistry, which is crucial for the biological activity of Prothixene wikipedia.orgorganic-chemistry.org.

The synthesis of various analogs of Prothixene has been pursued to explore the structure-activity relationships. These modifications often involve:

Substitution on the tricyclic ring system: Introducing different substituents on the aromatic rings of the thioxanthene nucleus can significantly impact the compound's pharmacological profile.

Variation of the side chain: Altering the length, branching, and terminal amino group of the alkylidene side chain can modulate potency and selectivity. For example, piperidylidene derivatives of thioxanthenes have been synthesized and evaluated for their neuropharmacological activity.

The following table summarizes some of the key reactions used in the synthesis and modification of the thioxanthene scaffold:

| Reaction Type | Description | Relevance to Prothixene Synthesis |

| Intramolecular Friedel-Crafts Alkylation | Acid-catalyzed cyclization of a substituted thioether containing an alcohol to form the thioxanthene ring. | A versatile method for constructing the core tricyclic scaffold of Prothixene and its analogs. |

| Ullmann Condensation | Copper-catalyzed reaction to form aryl thioethers from aryl halides and thiols. | Key for the formation of the diaryl thioether precursor to the thioxanthene nucleus. |

| Wittig Reaction | Reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene. | Crucial for introducing the dimethylaminopropylidene side chain at the 9-position of the thioxanthen-9-one precursor. |

Stereoselective Synthesis Techniques

A critical aspect of Prothixene's chemistry is the existence of geometric isomers (E and Z) due to the exocyclic double bond. It has been established that the neuroleptic activity of thioxanthenes resides predominantly in the (Z)-isomer encyclopedia.pubnih.gov. Therefore, stereoselective synthesis of the desired (Z)-Prothixene is of paramount importance.

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of (Z)-alkenes organic-chemistry.org. The synthesis of (Z)-Prothixene often utilizes a non-stabilized ylide to achieve the desired stereochemistry. The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-alkene if desired, although for Prothixene, the (Z)-isomer is the target wikipedia.org.

The separation of the (E) and (Z) isomers can be achieved by chromatographic techniques, allowing for the isolation of the more active (Z)-isomer. The ability to selectively synthesize or isolate the (Z)-isomer is a key consideration in the production of Prothixene hydrochloride for pharmaceutical use.

Synthesis of Radiolabeled Prothixene Hydrochloride Analogs for Research Probes

Radiolabeled compounds are indispensable tools in biomedical research, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as for in vivo imaging techniques like Positron Emission Tomography (PET) nih.govresearchgate.netnih.gov. The synthesis of radiolabeled Prothixene hydrochloride analogs allows for detailed investigation of its pharmacokinetic and pharmacodynamic properties.

Common isotopes used for radiolabeling organic molecules include Carbon-14 (¹⁴C) and Tritium (B154650) (³H) for metabolic studies, and positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET imaging nih.govnih.govnih.gov.

Tritium Labeling: Tritium (³H) labeling can often be achieved through catalytic hydrogen-isotope exchange reactions on the final compound or a late-stage intermediate nih.govmpg.deresearchgate.net. This method can introduce tritium atoms at various positions in the molecule. Another approach is the reduction of a suitable precursor with tritium gas or a tritiated reducing agent nih.gov.

PET Radiotracer Synthesis: For PET imaging, short-lived positron-emitting isotopes are used. The synthesis of a Prothixene analog for PET would require rapid and efficient radiolabeling methods. For example, an ¹¹C-label could be introduced via methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. An ¹⁸F-label could be incorporated by nucleophilic substitution of a leaving group with [¹⁸F]fluoride on a precursor molecule. The development of such radiotracers would enable non-invasive in vivo studies of Prothixene's binding to its target receptors in the brain.

Advanced Analytical Characterization and Methodologies

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry offers a rapid, simple, and cost-effective approach for the determination of Prothixene (B1200419) hydrochloride. These methods are based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum.

Derivative Spectrophotometry (D0, D1, D2)

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectral bands and minimizes background interference from excipients. nih.gov By calculating the first (D1) or higher-order derivatives of the absorbance spectrum (D0), subtle spectral details are amplified, allowing for more selective and sensitive quantification. uw.edu.pljcchems.com

A difference spectrophotometric method has been developed for the determination of thioxanthene (B1196266) derivatives, including Chlorprothixene (B1288). researchgate.net This method is based on measuring the first derivative spectrum (D1) of the drug after oxidation, relative to a solution of the unoxidized drug. At the wavelength of maximum difference, typically in the range of 285–315 nm, only the oxidation products exhibit a significant signal, making the method highly specific for the intact drug in the presence of its degradation products and common tablet excipients. researchgate.net The relationship between the first derivative of absorbance and concentration is proportional for Chlorprothixene over a defined range. researchgate.net

UV-Visible Spectroscopy Applications

Several UV-Visible spectrophotometric methods have been developed for the quantitative determination of Chlorprothixene hydrochloride in pharmaceutical dosage forms. nih.gov These methods are often based on chemical reactions that produce a colored product, which can be measured colorimetrically.

One approach involves the oxidation of Chlorprothixene by reagents such as ceric(IV) ions or ammonium (B1175870) metavanadate. researchgate.netnih.gov The reaction with ceric(IV) ions, for instance, leads to the formation of a colorless product, and the change in absorbance can be measured to determine the concentration of the drug. researchgate.net

Another sensitive method is based on the formation of an ion-pair association complex. researchgate.netnih.gov One such method involves the reaction between the drug and an inorganic complex of titanium (IV) thiocyanate. The resulting ion-pair complex is then extracted into an organic solvent mixture, and its absorbance is measured. nih.gov These methods have been shown to be rapid, reproducible, and accurate, with minimal interference from common pharmaceutical excipients. nih.gov

| Method Principle | Reagent(s) | Linearity Range (µg/mL) | Accuracy |

|---|---|---|---|

| Oxidation | Ammonium Metavanadate | 2.5–25 | ± 0.8% |

| Ion-Pair Formation | Titanium (IV) Thiocyanate Complex | 4–35 | ± 0.8% |

| Oxidation | Ceric (IV) Ions | 3.2–21.0 | Not Reported |

| Ion-Pair Formation | Pyrocatechol Violet | 3.5–32.0 | Not Reported |

Chromatographic Separations and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography, are the gold standard for the analysis of pharmaceutical compounds due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are widely employed for the separation, identification, and quantification of Prothixene hydrochloride from its related substances and formulation matrices. A typical HPLC system consists of a pump, injector, column, detector, and data acquisition system. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed within a column. nih.goviosrphr.org

For thioxanthene derivatives like Chlorprothixene, HPLC methods often utilize a reverse-phase mechanism. A method for the simultaneous determination of Chlorprothixene along with other neuroleptics and antidepressants has been reported. researchgate.net This method uses a C-18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at an acidic pH, with UV detection at 252 nm. researchgate.net The retention time for Chlorprothixene under these specific conditions was found to be 8.3 minutes. researchgate.net

Reversed-Phase HPLC (RP-HPLC) Development and Validation

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar aqueous-organic mixture. researchgate.net

The development of a robust RP-HPLC method for Prothixene hydrochloride involves a systematic optimization of chromatographic conditions. This includes the selection of an appropriate column (e.g., Lichrospher 100RP-18), mobile phase composition (e.g., acetonitrile and aqueous buffer), pH, flow rate, and detector wavelength. researchgate.net For instance, a simple RP-HPLC method for Chlorprothixene uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Once developed, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pensoft.netslideshare.net Validation demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, excipients). | Peak purity index > 0.99; No interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (R²) ≥ 0.999. |

| Accuracy | The closeness of test results obtained by the method to the true value, often assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits despite minor changes in flow rate, pH, mobile phase composition, etc. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of operating at much higher pressures than conventional HPLC systems. The primary advantages of UPLC include dramatically reduced analysis times, improved resolution, and enhanced sensitivity. researchgate.net

While specific UPLC methods dedicated solely to Prothixene hydrochloride are not extensively documented, existing HPLC methods can be readily adapted for UPLC platforms. sielc.com By using columns with smaller particles (e.g., 3 µm or less), the separation of Chlorprothixene can be achieved much faster, making it suitable for high-throughput screening and pharmacokinetic studies. sielc.com The enhanced sensitivity and resolution offered by UPLC are particularly valuable for the analysis of impurities and for bioanalytical applications where the analyte may be present at very low concentrations. researchgate.net

Gas Chromatography (GC) in Thioxanthene Analysis

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. nih.gov For thioxanthene derivatives like Prothixene hydrochloride, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a critical tool for identification and quantification. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. nih.gov

Table 1: Illustrative GC Parameters for the Analysis of a Related Compound (Promethazine)

| Parameter | Value |

| Column | 30m x 0.32mm x 1.8µm |

| Carrier Gas | Helium |

| Flow Rate | 2 ml/min |

| Injector Temperature | 200°C |

| Oven Program | Initial 60°C, ramp to 240°C at 20°C/min, hold for 2 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: This data is for a related compound and serves to illustrate the typical parameters used in the GC analysis of such molecules.

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography (TLC) is a versatile and widely used separation technique in pharmaceutical analysis for its simplicity and efficiency. researchgate.net It is particularly useful for the identification and purity assessment of drug substances like thioxanthene derivatives. mdpi.com The separation is based on the differential migration of compounds over a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. ualberta.ca

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The choice of the mobile phase is crucial for achieving effective separation. For antipsychotic drugs, including thioxanthenes, various solvent systems have been employed. mdpi.com A study on the TLC of several antipsychotic drugs, including the related compound chlorprothixene, utilized a mobile phase of methanol (B129727) and n-butanol (60:40) with 0.1 M sodium bromide. researchgate.net

Table 2: Example of a TLC System for the Separation of Related Antipsychotic Drugs

| Parameter | Description |

| Stationary Phase | Silica gel F254 pre-coated plates |

| Mobile Phase | Methanol : n-butanol (60:40) with 0.1 M NaBr |

| Detection | UV light (254 nm) |

Note: This table illustrates a TLC system used for related compounds and is not specific to Prothixene hydrochloride.

Electrochemical and Potentiometric Methods

Electrochemical methods offer sensitive and selective approaches for the analysis of electroactive compounds such as Prothixene hydrochloride.

Voltammetric Techniques

Voltammetric techniques involve the measurement of current as a function of applied potential. researchgate.net Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for studying the redox behavior of pharmaceutical compounds. scispace.com The electrochemical oxidation of phenothiazine (B1677639) derivatives, which are structurally related to thioxanthenes, has been studied using glassy carbon electrodes. scispace.com These studies reveal that the oxidation process is often pH-dependent. scispace.com

For instance, the voltammetric study of perphenazine, another phenothiazine derivative, showed that the peak potential is largely independent of pH, with the highest peak current intensity observed at pH 1.9. scispace.com This allowed for its determination in the presence of other active substances. scispace.com

Table 3: Illustrative Voltammetric Parameters for a Related Phenothiazine Derivative

| Technique | Parameter | Value |

| Cyclic Voltammetry (CV) | Working Electrode | Glassy Carbon |

| Scan Rate | 100 mV/s | |

| Buffer | 0.2 M HCl/KCl (pH 1.9) | |

| Differential Pulse Voltammetry (DPV) | Pulse Amplitude | 50 mV |

| pH | 1.9 |

Note: The data presented is for a related compound, perphenazine, and serves as an example of the application of voltammetric techniques.

Potentiometric Approaches

Potentiometric methods are based on the measurement of the potential of an electrochemical cell under zero current conditions. medmedchem.com Ion-selective electrodes (ISEs) are a key component of potentiometric analysis and can be designed to be highly selective for specific organic cations like Prothixene hydrochloride. nih.gov

The construction of PVC membrane sensors for the determination of promethazine (B1679618) hydrochloride, a related compound, has been extensively studied. nih.govelectrochemsci.org These sensors typically incorporate an ion-pair complex of the drug cation with a lipophilic anion (e.g., tetraphenylborate) into a plasticized PVC membrane. electrochemsci.org The performance of these electrodes is characterized by their linear range, slope, and limit of detection. electrochemsci.org

Table 4: Performance Characteristics of a Promethazine Hydrochloride Ion-Selective Electrode

| Parameter | Value |

| Electroactive Material | Promethazine-tetraphenylborate |

| Linear Range | 10⁻⁵ - 10⁻² mol L⁻¹ |

| Slope | ~56 mV/decade |

| Detection Limit | 1.0 x 10⁻⁵ mol L⁻¹ |

| Response Time | ~5 seconds |

Note: This data pertains to a promethazine hydrochloride selective electrode and illustrates the principles of potentiometric analysis for related compounds. electrochemsci.org

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For cyclic and conformationally flexible molecules like thioxanthene derivatives, NMR provides crucial information about the spatial arrangement of atoms. auremn.org.br

The conformational analysis of the related compound chlorprothixene has been successfully carried out using proton NMR spectroscopy. nih.gov Techniques such as the Nuclear Overhauser Effect (NOE) can be used to establish the relative proximity of protons, which is essential for determining the cis/trans isomeric configuration. nih.gov The analysis of coupling constants also provides valuable information about dihedral angles within the molecule. auremn.org.br While a specific NMR spectrum for Prothixene hydrochloride was not found in the reviewed literature, the 1H NMR spectrum of the closely related promethazine hydrochloride in CDCl3 shows characteristic signals for the aromatic and aliphatic protons.

Table 5: Illustrative ¹H NMR Chemical Shifts for Promethazine Hydrochloride

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 7.23, 7.21, 7.095, 7.001 |

| CH | 3.705 |

| CH₂ | 4.720, 3.934 |

| N(CH₃)₂ | 2.779 |

| CH₃ | 1.495 |

Note: This data is for the related compound promethazine hydrochloride and serves to illustrate the type of information obtained from an NMR spectrum.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule, providing a unique "fingerprint" for a compound. The IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present.

For thioxanthene derivatives like Prothixene hydrochloride, the IR spectrum reveals key structural features. Characteristic absorption bands would be expected for the C-S stretching vibration within the central thioxanthene ring, aromatic C-H stretching from the benzene (B151609) rings, and C-N stretching from the alkylamine side chain. The spectrum of a related compound, promethazine hydrochloride, shows these characteristic features that confirm its molecular structure. nist.govresearchgate.net IR spectra are typically recorded on Fourier-transform infrared (FTIR) spectrophotometers, and the resulting spectrum of the sample is compared against a reference standard to confirm its identity. mhlw.go.jpnihs.go.jp

Mass Spectrometry (MS) in Thioxanthene Research

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. In thioxanthene research, MS provides precise mass measurements and fragmentation patterns that aid in identification and structural analysis. nih.gov

When a thioxanthene compound is introduced into the mass spectrometer, it is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight. Further fragmentation of the molecular ion within the mass spectrometer (tandem MS or MS/MS) yields a unique pattern of product ions. nih.gov For instance, in the analysis of related compounds, the fragmentation often involves the cleavage of the alkylamine side chain from the tricyclic ring system. globalscientificjournal.comresearchgate.net A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for the determination of promethazine hydrochloride in human plasma and urine, demonstrating the utility of this technique in complex biological matrices. globalscientificjournal.com The analysis of another thioxanthene, Chlorprothixene, shows a distinct mass spectrum that can be used for its identification. massbank.jp

Analytical Method Validation Principles and Practices

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. This is a critical requirement for quality control and regulatory compliance in the pharmaceutical industry. The principles are outlined in guidelines such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. europa.euorientjchem.org

Specificity and Selectivity Determination

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can differentiate the analyte from other substances.

To validate specificity, a method is challenged by analyzing the drug substance under various stress conditions (e.g., acid, base, oxidation, heat) to induce degradation. nih.gov A stability-indicating HPLC method for promethazine hydrochloride was validated by showing that none of the degradation products interfered with the peak of the active compound. nih.gov The absence of interference from excipients in a formulation also demonstrates the method's specificity. nih.gov

Linearity and Range Assessment

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Linearity is typically evaluated by analyzing a minimum of five standard solutions of different concentrations. europa.eu The results are plotted as signal response versus concentration, and the relationship is assessed using statistical methods like linear regression analysis. europa.eupharmjournal.ru A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Table 1: Example of Linearity Data for an Analytical Method

| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| Level 1 | 20 | 150,234 |

| Level 2 | 40 | 301,567 |

| Level 3 | 60 | 452,110 |

| Level 4 | 80 | 603,450 |

| Level 5 | 100 | 754,321 |

| Regression Analysis | Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision Evaluation

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. The percentage of the drug recovered is calculated. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or different equipment.

Precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Example of Accuracy (Recovery) Data

| Concentration Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50 | 49.6 | 99.2% |

| 100 | 100.5 | 100.5% |

| 150 | 149.4 | 99.6% |

Table 3: Example of Precision Data

| Precision Level | Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | RSD (%) |

| Repeatability | 100 | 100.2 ± 0.85 | 0.85% |

| Intermediate Precision | 100 | 100.5 ± 1.10 | 1.10% |

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjuniperpublishers.com

Several methods can be used to determine LOD and LOQ, with two common approaches being:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating LOD, and a ratio of 10:1 is used for LOQ. juniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: This method uses the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be obtained from the y-intercepts of regression lines or the standard deviation of blank sample measurements. sepscience.combepls.com

LOD = 3.3 x (σ / S) sepscience.combepls.com

LOQ = 10 x (σ / S) sepscience.combepls.com

The calculated LOD and LOQ values should be experimentally verified by analyzing replicate samples at these concentrations. sepscience.com

Robustness and Ruggedness Studies

Robustness and ruggedness are critical components of analytical method validation that determine the reliability of a method during normal use. nih.gov Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine application. nih.gov Ruggedness, often considered a form of inter-laboratory reproducibility, assesses the method's performance when subjected to external sources of variability, such as different analysts, instruments, or laboratories. nih.gov

The primary objective of these studies is to identify the method parameters that could potentially influence the results and to establish operational limits for these variables. For chromatographic methods, such as those used for the analysis of Prothixene hydrochloride, several parameters are intentionally varied to test the method's resilience.

Key Parameters Investigated in Robustness Studies:

Mobile Phase Composition: Minor changes in the ratio of solvents.

Mobile Phase pH: Small adjustments to the pH of the buffer. orientjchem.org

Flow Rate: Variations in the speed at which the mobile phase is pumped through the column. orientjchem.org

Column Temperature: Adjustments to the column oven temperature. orientjchem.org

Wavelength: Small changes in the detection wavelength.

The results of these deliberate changes are monitored against system suitability parameters, which may include the tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the analyte peak area. orientjchem.org A method is considered robust if these parameters remain within predefined acceptance criteria despite the variations.

For instance, in a robustness study for a related compound analyzed by RP-HPLC, parameters such as flow rate (±10%) and column temperature (±5°C) were altered. orientjchem.org The study concluded that there were no significant changes to the system suitability parameters, indicating the method's robustness. orientjchem.org

Interactive Table: Example Parameters for a Robustness Study of an HPLC Method

Below is a representative data table illustrating typical parameters and acceptance criteria for a robustness study.

| Parameter | Variation | Acceptance Criteria for System Suitability | Result |

| Flow Rate | ± 0.1 mL/min | Tailing Factor: ≤ 2.0; %RSD: ≤ 2.0% | Pass |

| Column Temperature | ± 5 °C | Tailing Factor: ≤ 2.0; %RSD: ≤ 2.0% | Pass |

| Mobile Phase pH | ± 0.2 units | Tailing Factor: ≤ 2.0; %RSD: ≤ 2.0% | Pass |

| Wavelength | ± 2 nm | Tailing Factor: ≤ 2.0; %RSD: ≤ 2.0% | Pass |

Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and control, based on sound science and quality risk management. humanjournals.combiomedpharmajournal.org When applied to analytical methods, this is known as Analytical QbD (AQbD). researchgate.net The goal of AQbD is to design a method that consistently meets its intended performance criteria, resulting in a more robust and reliable analytical procedure. nih.govfiocruz.br

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): This initial step involves defining the goals and requirements of the analytical method. humanjournals.combiomedpharmajournal.org It outlines what needs to be measured and the performance criteria required, such as accuracy, precision, and specificity. humanjournals.com

Identifying Critical Analytical Attributes (CAAs): These are the performance characteristics of the method that must be controlled to ensure the desired quality of results. nih.gov Examples include peak resolution, sensitivity, and linearity.

Risk Assessment: This step involves identifying and ranking the method parameters that have the potential to impact the CAAs. nih.gov Tools like Failure Mode and Effects Analysis (FMEA) can be used to systematically assess risks associated with variables such as mobile phase composition, pH, flow rate, and column type. nih.gov

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically and efficiently study the effects of multiple method parameters on the CAAs. fiocruz.br This multivariate approach allows for the understanding of interactions between variables, which is often missed in traditional one-factor-at-a-time experiments. fiocruz.br

Establishing the Method Operable Design Region (MODR): Based on the data from DoE, a MODR is defined. The MODR is a multidimensional space of method parameters within which the method has been demonstrated to perform reliably and meet all acceptance criteria. biomedpharmajournal.orgnih.gov Working within this region provides flexibility and assurance of method performance. biomedpharmajournal.org

Defining a Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. nih.gov This includes system suitability tests and ongoing monitoring to ensure continued performance. The QbD approach supports continuous improvement of the method over its lifespan. humanjournals.com

By employing AQbD principles in the development of analytical methods for Prothixene hydrochloride, a deeper understanding of the method's capabilities and limitations is achieved. This proactive approach results in the creation of highly robust methods that are less prone to failure during routine use and method transfer. biomedpharmajournal.orgnih.gov

Interactive Table: Example of a Risk Assessment for HPLC Method Parameters

The following table illustrates a simplified risk assessment for potential variables in an HPLC method, ranking them based on their potential impact on critical analytical attributes.

| Potential Variable | Potential Failure Mode | Severity | Probability | Detectability | Risk Priority Number (RPN) |

| Mobile Phase pH | Poor peak shape, shift in retention time | High | Medium | High | High |

| Organic Solvent % | Co-elution, loss of resolution | High | Medium | High | High |

| Flow Rate | Shift in retention time, change in peak area | Medium | Low | High | Medium |

| Column Temperature | Shift in retention time | Low | Low | High | Low |

| Analyst Error | Inconsistent sample preparation | High | Medium | Medium | High |

Molecular Pharmacology and Receptor Interaction Studies

Investigation of Receptor Binding Profiles (In Vitro)

Comprehensive searches of scientific literature and databases have revealed a notable lack of specific in vitro studies detailing the receptor binding profile of Prothixene (B1200419) hydrochloride. While the methodologies for such investigations are well-established in pharmacology, their direct application to Prothixene hydrochloride is not documented in readily accessible scientific publications.

Dopamine (B1211576) Receptor Antagonism Studies

Specific in vitro studies quantitatively characterizing the dopamine receptor antagonism of Prothixene hydrochloride are not available in the public domain. Research that establishes its binding affinity (Ki values) or functional antagonism at dopamine receptor subtypes (e.g., D1, D2, D3, D4, and D5) through radioligand binding assays or functional assays has not been identified.

Binding Affinity and Selectivity Profiling (In Vitro)

Detailed in vitro binding affinity and selectivity profiling data for Prothixene hydrochloride against a broad range of CNS receptors (including serotonergic, adrenergic, histaminergic, and muscarinic receptors) are not present in the available scientific literature. Consequently, a data table of its binding affinities (Ki values) cannot be compiled.

Ligand-Receptor Interaction Assays (In Vitro)

No specific in vitro ligand-receptor interaction assays for Prothixene hydrochloride have been published. Studies employing techniques such as scintillation proximity assay (SPA), fluorescence resonance energy transfer (FRET), or surface plasmon resonance (SPR) to elucidate the specifics of its interaction with various receptors are not documented.

Mechanistic Insights into Molecular Action (Cellular and Biochemical)

The scientific literature lacks specific in vitro studies that provide mechanistic insights into the molecular action of Prothixene hydrochloride at the cellular and biochemical levels.

Modulation of Signal Transduction Pathways (In Vitro)

There is no available in vitro research data on how Prothixene hydrochloride modulates key signal transduction pathways. For instance, its effect on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphate (B84403) turnover, has not been documented. Studies that would clarify its impact on downstream signaling cascades, such as those involving protein kinase A (PKA) or protein kinase C (PKC), are also absent from the scientific record.

Cellular Mechanism of Action Studies

Specific in vitro studies investigating the cellular mechanism of action of Prothixene hydrochloride, for example, its effects on apoptosis or autophagy in any cell line, have not been found in the public scientific literature. While the prompt provided an example of chlorprothixene's effects on AML cells, similar research for Prothixene hydrochloride is not available.

Enzyme Inhibition Studies

No specific data is available for prothixene hydrochloride.

Pharmacokinetic Research: in Vitro Metabolic Pathways

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. For Prothixene (B1200419) hydrochloride, this has been assessed using various in vitro systems that mimic physiological conditions.

Incubation of Prothixene hydrochloride with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a measure of its susceptibility to Phase I metabolism. While specific quantitative data for Prothixene hydrochloride is not available in the provided search results, the general methodology involves incubating the compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The disappearance of the parent compound over time is monitored to determine its metabolic stability. Thioxanthene (B1196266) derivatives, a class to which Prothixene belongs, are known to be metabolized by CYP enzymes. For instance, related compounds like chlorprothixene (B1288) undergo metabolism in hepatic microsomes.

| Parameter | Value |

|---|---|

| In Vitro Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive model for metabolic studies. In hepatocyte incubation studies, Prothixene hydrochloride would be exposed to suspended or plated hepatocytes, and its concentration would be measured over time. This allows for the assessment of both Phase I and Phase II metabolic pathways. General studies on thioxanthenes indicate that they are metabolized in hepatocytes, leading to various conjugated products.

| Parameter | Value |

|---|---|

| In Vitro Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

The stability of Prothixene hydrochloride in plasma is essential to ensure it reaches its target sites in an active form. Plasma stability assays involve incubating the compound in plasma from different species (e.g., human, rat) and monitoring its degradation over time. This helps to identify any potential hydrolysis by plasma esterases or other enzymes. While specific data for Prothixene hydrochloride is not available, thioxanthene derivatives are generally stable in plasma, ensuring their systemic availability.

| Time Point | Percent Remaining (Human Plasma) | Percent Remaining (Rat Plasma) |

|---|---|---|

| 0 min | Data not available | Data not available |

| 30 min | Data not available | Data not available |

| 60 min | Data not available | Data not available |

| 120 min | Data not available | Data not available |

Identification of Metabolites (In Vitro)

Identifying the metabolites of Prothixene hydrochloride is crucial for understanding its complete metabolic profile and for assessing the potential activity or toxicity of its biotransformation products.

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent molecule. For thioxanthene derivatives, common Phase I transformations include N-dealkylation, S-oxidation, and hydroxylation of the aromatic rings. These reactions are primarily catalyzed by CYP enzymes in the liver. For instance, the structurally related compound clopenthixol (B1202743) is known to form N-dealkylated and sulfoxide (B87167) metabolites. It is anticipated that Prothixene hydrochloride would undergo similar metabolic transformations.

| Metabolite | Metabolic Reaction | Enzyme(s) Involved |

|---|---|---|

| Data not available | N-dealkylation | CYP enzymes (putative) |

| Data not available | S-oxidation | CYP enzymes (putative) |

| Data not available | Aromatic Hydroxylation | CYP enzymes (putative) |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These reactions increase the water solubility of the compound, facilitating its excretion. Thioxanthene derivatives are known to undergo glucuronidation of hydroxylated metabolites. It is therefore plausible that hydroxylated metabolites of Prothixene hydrochloride would be further conjugated with glucuronic acid.

| Metabolite | Conjugation Reaction | Enzyme(s) Involved |

|---|---|---|

| Data not available | Glucuronidation | UDP-glucuronosyltransferases (UGTs) (putative) |

Information regarding Prothixene hydrochloride is currently unavailable in the public domain.

Extensive searches for scientific data pertaining to the in vitro metabolic pathways, isozyme mapping, and species-comparative metabolism of Prothixene hydrochloride have not yielded any specific research findings. The information required to populate the requested article sections on this particular compound is not present in the currently available scientific literature based on the performed searches.

Structure Activity Relationship Sar Investigations

SAR Principles Applied to Thioxanthene (B1196266) Derivatives

The pharmacological profile of thioxanthene derivatives, including Prothixene (B1200419), is heavily influenced by their tricyclic structure and the nature of the attached side chain. The structure-activity relationship principles for these compounds are analogous to those of the structurally similar phenothiazines.

A critical feature for neuroleptic activity is the presence of a three-carbon chain separating the nitrogen atom of the tricyclic system from the aliphatic amino nitrogen. slideshare.net Any deviation, such as shortening or lengthening this chain, leads to a drastic reduction in antipsychotic activity. slideshare.net For instance, shortening the chain to two carbons tends to enhance antihistaminic and anticholinergic effects. slideshare.net

Furthermore, substitution on the thioxanthene nucleus plays a pivotal role. Optimal activity is generally observed when an electron-withdrawing substituent is placed at the 2-position of the ring. slideshare.netgpatindia.com This substituent is believed to engage in hydrogen bonding with the protonated amino group of the side chain, facilitating a conformation that allows for competitive antagonism at dopamine (B1211576) receptors. slideshare.net A trifluoromethyl group at this position, for example, can provide more favorable Van der Waal's interactions than a chlorine substituent, often resulting in higher potency. gpatindia.com

The terminal amino group on the side chain is also a key determinant of activity. For optimal dopamine receptor affinity and antipsychotic effect, this amine must be tertiary. slideshare.netauburn.edu Both primary and secondary amines, as well as substituents larger than an N-ethyl group, are generally less active. auburn.edu

Impact of Structural Modifications on Receptor Binding Affinities

Structural modifications to the thioxanthene scaffold directly influence the compound's binding affinities for various receptors. Prothixene and its analogs interact with a range of receptors, including dopamine, histamine (B1213489), and adrenergic receptors.

Chlorprothixene (B1288), a closely related derivative, demonstrates strong binding affinities for several dopamine and histamine receptor subtypes. chemicalbook.com The affinity for these receptors is a direct consequence of its chemical structure. The chlorine atom at the 2-position and the (Z)-configuration of the double bond in the propylidene side chain are crucial for high-affinity binding to dopamine D2 receptors.

Alterations to the side chain can significantly modify the receptor binding profile. For example, derivatives with a piperazine (B1678402) terminal N-substituent tend to have a higher incidence of acute extrapyramidal side effects due to a combination of high dopamine receptor blockade and lower muscarinic receptor blockade. auburn.edu Conversely, piperidine (B6355638) derivatives often show increased affinity for muscarinic acetylcholine (B1216132) (mACh) and histamine-1 (H1) receptors. auburn.edu

The following table summarizes the binding affinities (Ki values) of Chlorprothixene for various receptors, illustrating the impact of its specific structure.

| Receptor | Ki (nM) |

| Dopamine D1 | 18 |

| Dopamine D2 | 2.96 |

| Dopamine D3 | 4.56 |

| Dopamine D5 | 9 |

| Histamine H1 | 3.75 |

| Data sourced from ChemicalBook for Chlorprothixene hydrochloride. chemicalbook.com |

Correlations between Chemical Structure and In Vitro Molecular Activity

The in vitro molecular activity of thioxanthene derivatives is a direct consequence of their chemical structure, which dictates their ability to interact with specific biological targets. The primary mechanism of action for the antipsychotic effects of compounds like Prothixene is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain. gpatindia.com

The structural features outlined in the SAR principles are directly responsible for this antagonist activity. The three-carbon propylidene side chain and the tertiary dimethylamino group are essential for effective interaction with the dopamine receptor binding pocket.

Beyond dopamine antagonism, specific structural elements correlate with other in vitro activities. For example, certain thioxanthene derivatives have been investigated for their ability to inhibit protein kinase C (PKC). nih.gov Studies on related compounds have shown that an alkyl bridge of at least three carbons connecting the terminal amine to the nucleus is required for PKC inhibitory activity. nih.gov In one study, the thioxanthene derivative 2-chloro-9-(3-[1-piperazinyl]propylidene)thioxanthene was found to be a potent PKC inhibitor, acting as a competitive inhibitor with respect to phosphatidylserine (B164497) and a noncompetitive inhibitor with respect to ATP under standard vesicle assay conditions. nih.gov

The table below illustrates the correlation between structural features and observed in vitro activity for thioxanthene and related phenothiazine (B1677639) compounds.

| Structural Feature | Correlated In Vitro Activity |

| Electron-withdrawing group at position 2 | Increased antipsychotic activity slideshare.net |

| Three-carbon chain between nucleus and side-chain nitrogen | Critical for neuroleptic (dopamine antagonism) activity slideshare.net |

| Tertiary terminal amine | Optimal antidopaminergic and antipsychotic activity slideshare.net |

| Shortened (two-carbon) side chain | Amplified antihistaminic and anticholinergic activities slideshare.net |

Molecular Modeling in SAR Studies

Molecular modeling techniques are invaluable tools for elucidating the structure-activity relationships of pharmaceutical compounds like Prothixene hydrochloride. nih.gov These in silico methods, including molecular docking and pharmacophore modeling, allow researchers to predict and rationalize the interaction between a ligand and its target protein at a molecular level. nih.govnih.gov

Molecular docking is used to predict the preferred binding orientation and conformation of a ligand within a protein's binding site. nih.gov For thioxanthene derivatives, docking studies can model how the tricyclic ring system, the side chain, and various substituents fit into the binding pocket of dopamine or other receptors. This helps to explain why certain structural modifications enhance binding affinity while others diminish it. The process involves representing the protein and ligand computationally and using scoring functions to evaluate the most stable binding poses. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By comparing the structures of active and inactive thioxanthene analogs, a pharmacophore model can be developed. This model serves as a template for designing new derivatives with potentially improved potency and selectivity.

These computational approaches are integral to modern drug discovery and lead optimization. researchgate.net They provide a rational basis for designing new molecules, helping to filter synthetic options and focus laboratory efforts on the most promising candidates, thereby saving time and resources. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods utilize classical physics to model the potential energy surface of a molecule, allowing for the rapid calculation of molecular geometries and energies. These methods are foundational to molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, providing a view of the dynamic nature of molecular systems.

MD simulations can be employed to explore the conformational landscape of Prothixene (B1200419) hydrochloride, identifying its stable and transient shapes. This is crucial for understanding how the molecule might fit into a biological receptor. For instance, simulations can reveal the flexibility of the thioxanthene (B1196266) ring system and the rotational freedom of the side chain, which are key determinants of its pharmacological activity. By simulating Prothixene hydrochloride in a solvated environment, typically water, researchers can observe how the molecule interacts with its surroundings and how its conformation adapts. taylorandfrancis.comresearchgate.net The stability of potential drug-receptor complexes can also be assessed through MD simulations, providing insights that are not available from static models. taylorandfrancis.com

Table 1: Key Aspects of Molecular Dynamics Simulations for Prothixene Hydrochloride

| Simulation Aspect | Relevance to Prothixene Hydrochloride |

|---|---|

| Force Field | Describes the potential energy of the system. A suitable force field (e.g., CHARMM, AMBER) is chosen to accurately model the atomic interactions within Prothixene hydrochloride and its environment. |

| Solvation Model | Explicit or implicit solvent models are used to simulate the aqueous physiological environment, affecting the conformation and interactions of the molecule. |

| Simulation Time | The length of the simulation (from nanoseconds to microseconds) determines the extent of conformational sampling and the observation of dynamic events. |

Molecular Orbital Calculations

Molecular orbital (MO) theory provides a quantum mechanical description of the electronic structure of molecules. Calculations based on MO theory can elucidate the distribution and energies of electrons within Prothixene hydrochloride, which is fundamental to understanding its chemical reactivity and spectroscopic properties.

These calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO are critical, as they relate to the molecule's ability to donate and accept electrons, respectively. This information is vital for predicting how Prothixene hydrochloride might participate in charge-transfer interactions with biological targets. Furthermore, MO calculations can be used to generate molecular orbital diagrams, which visualize the shape and energy of the orbitals, offering a deeper understanding of the bonding within the molecule.

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate molecular properties. These methods offer a higher level of theory compared to molecular mechanics and can provide more accurate descriptions of electronic effects. For Prothixene hydrochloride, quantum chemical calculations can be used to determine a wide range of properties, including optimized geometry, vibrational frequencies, and electronic spectra.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. longdom.org DFT strikes a good balance between accuracy and computational cost, making it a valuable tool for studying drug-like molecules. longdom.org

For Prothixene hydrochloride, DFT can be used to:

Optimize the molecular geometry: to find the most stable three-dimensional arrangement of its atoms.

Calculate electronic properties: such as the distribution of charges on different atoms, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Predict spectroscopic properties: including IR, Raman, and UV-Vis spectra, which can be compared with experimental data to validate the computational model.

Investigate reaction mechanisms: by calculating the energy barriers for chemical reactions, DFT can shed light on the metabolic pathways of Prothixene hydrochloride.

Studies on the related compound thiothixene (B151736) have utilized DFT to investigate its structural and electronic properties, demonstrating that the cis isomer is more stable and has higher chemical reactivity, which is crucial for its medicinal activity. nih.gov Such insights would be equally valuable for understanding the structure-activity relationship of Prothixene hydrochloride.

Table 2: Potential DFT Applications for Prothixene Hydrochloride

| DFT Calculation | Information Gained |

|---|---|

| Geometry Optimization | Provides the lowest energy conformation of the molecule. |

| Frequency Analysis | Confirms the optimized structure is a true minimum and predicts vibrational spectra. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. nih.gov |

Conformational Analysis and Molecular Flexibility Investigations

The biological activity of a drug molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the different spatial arrangements of a molecule's atoms and their relative energies. Given the flexible side chain and the non-planar thioxanthene ring of Prothixene hydrochloride, understanding its conformational preferences is essential.

Computational methods can systematically explore the conformational space of Prothixene hydrochloride to identify low-energy conformers. This information is critical for pharmacophore modeling and understanding how the molecule can adapt its shape to bind to a receptor. The flexibility of a molecule can allow it to adopt different conformations to bind to various targets or to overcome small energy barriers upon binding. nih.gov Investigating the molecular flexibility provides a dynamic picture of the molecule, which is more representative of its behavior in a biological system than a single static structure. nih.gov

In Silico Screening and Drug Discovery Approaches

In silico methods, meaning those conducted via computer simulation, are integral to modern drug discovery. nih.govsciengine.com These approaches can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. sciengine.com

Prothixene hydrochloride's chemical structure can be used as a starting point in virtual screening campaigns to identify other compounds with similar properties or predicted activities. Techniques like similarity searching and pharmacophore-based screening can be employed. In drug repurposing studies, the known structure of Prothixene hydrochloride can be computationally docked against a panel of biological targets to predict new potential therapeutic uses. biointerfaceresearch.com For instance, a study on 9H-thioxanthene-based drugs, a class to which Prothixene belongs, used in silico approaches to explore their potential as anticancer agents by targeting VEGFR-2 and COX-2. biointerfaceresearch.com

Predictive Modeling of Molecular Interactions

Understanding how Prothixene hydrochloride interacts with its biological targets at a molecular level is key to explaining its mechanism of action. Predictive modeling techniques, such as molecular docking, can be used to simulate the binding of Prothixene hydrochloride to a target protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com This method involves placing the ligand in the binding site of the protein and calculating a score that estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for lead optimization, where the chemical structure of the drug is modified to improve its binding affinity and selectivity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Prothixene hydrochloride |

| Thiothixene |

Future Directions in Prothixene Hydrochloride Research

Emerging Methodologies in Chemical Biology Research

Chemical biology offers a powerful toolkit for dissecting the complex interactions of drugs like Prothixene (B1200419) hydrochloride within their native biological context. While traditionally known for its dopamine (B1211576) receptor antagonism, emerging techniques can elucidate more nuanced mechanisms of action and guide the development of next-generation therapeutics with improved selectivity.

One promising avenue is the exploration of biased signaling . The discovery that G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor, can preferentially activate certain downstream signaling pathways over others has revolutionized pharmacology. A chemical biology approach could involve screening Prothixene hydrochloride and its analogues to determine if they exhibit bias towards specific pathways, such as the β-arrestin-2 pathway. Research in this area has already shown that arrestin-biased compounds can achieve antipsychotic activity with a reduced risk of motor side effects, a significant limitation of older neuroleptics nih.gov. Applying these assays to Prothixene could reveal a previously uncharacterized signaling profile, offering insights into its therapeutic effects and side effects.

Another key area is the identification and characterization of allosteric modulators . Unlike traditional drugs that bind to the primary (orthosteric) site of a receptor, allosteric modulators bind to a distinct site, subtly altering the receptor's response to its natural ligand nih.gov. High-throughput screening campaigns using extensive chemical libraries can identify novel allosteric modulators for dopamine receptors nih.gov. This approach could be used to discover compounds that modulate the activity of Prothixene hydrochloride or to develop new thioxanthene (B1196266) derivatives that act allosterically for a more refined pharmacological effect.

Furthermore, the advent of PROteolysis TArgeting Chimeras (PROTACs) represents a paradigm shift in drug discovery smr.org.uk. These molecules are designed to selectively tag disease-causing proteins for degradation by the cell's own machinery. While still a nascent field in neuropsychiatry, a future research direction could involve designing thioxanthene-based PROTACs that target specific proteins implicated in the pathophysiology of psychosis, moving beyond simple receptor blockade to the direct removal of problematic proteins.

Integration of Multi-Omics Data for Mechanistic Elucidation

A singular focus on dopamine receptor blockade provides an incomplete picture of Prothixene hydrochloride's biological impact. A holistic understanding requires the integration of multiple layers of biological data, an approach known as multi-omics. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive model of the drug's effects, from gene expression to metabolic output mdpi.comthermofisher.comnih.govrsc.org.

The application of multi-omics in psychiatry is gaining traction, promising to usher in an era of personalized medicine where treatments are tailored to a patient's unique biological profile mdpi.comoup.com. For Prothixene hydrochloride, this approach can help unravel the complex interplay of molecules and pathways it influences. For instance, transcriptomics (analyzing RNA levels) can reveal which genes are turned on or off in response to the drug, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics, the study of small molecules, can then provide a functional readout of these upstream changes thermofisher.commdpi.com.

Integrating these datasets can help identify previously unknown targets of Prothixene hydrochloride, explain variability in patient responses, and discover novel biomarkers to predict treatment outcomes nih.govnih.gov. The complexity of these large datasets necessitates the use of advanced computational and machine learning methods to identify meaningful patterns and generate testable hypotheses mdpi.comarxiv.org.

| Omics Layer | Molecular Read-out | Potential Insights for Prothixene Hydrochloride | Key Technologies |

|---|---|---|---|

| Genomics | DNA sequence variations (e.g., SNPs) | Identify genetic markers that predict patient response or susceptibility to side effects. | Next-Generation Sequencing (NGS), Genome-Wide Association Studies (GWAS) nih.gov |

| Transcriptomics | Gene expression levels (RNA) | Reveal drug-induced changes in gene networks and pathways beyond the primary target. | RNA-Sequencing (RNA-Seq), Microarrays thermofisher.com |

| Proteomics | Protein abundance and modifications | Characterize the downstream effects on signaling cascades and protein-protein interactions. | Mass Spectrometry (MS), Western Blotting, ELISA thermofisher.com |

| Metabolomics | Metabolite concentrations | Provide a functional readout of the cellular state and identify metabolic pathways affected by the drug. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy thermofisher.com |

Advancements in Computational Drug Design and Optimization

Computational, or in silico, methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of therapeutic compounds researchgate.net. These techniques can be applied to Prothixene hydrochloride to refine its structure, predict its activity against new targets, and design novel thioxanthene derivatives with superior properties.

Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule to a target protein biointerfaceresearch.com. This technique can be used to rationalize the interaction of Prothixene hydrochloride with dopamine receptors at an atomic level and to screen virtual libraries of compounds for new, more potent ligands mdpi.comnih.gov. Recent studies have used molecular docking to explore the repurposing of existing 9H-thioxanthene drugs, revealing potential inhibitory effects on non-traditional targets like VEGFR-2 and COX-2, which are implicated in cancer biointerfaceresearch.com. This suggests a potential for repurposing Prothixene hydrochloride for other diseases.

Pharmacophore modeling and molecular dynamics simulations offer further insights. A pharmacophore model defines the essential three-dimensional features a molecule must have to bind to a specific target. These models can be used to screen for new chemical scaffolds that mimic the activity of Prothixene hydrochloride nih.govacs.org. Molecular dynamics simulations can then model the behavior of the drug-receptor complex over time, providing a deeper understanding of the binding stability and the conformational changes induced by the drug.

These computational approaches can guide the synthesis of new thioxanthene derivatives with optimized properties, such as increased selectivity for a specific dopamine receptor subtype or a reduced affinity for off-target receptors associated with side effects mdpi.com.

| Compound | Computational Method | Target Studied | Key Finding | Reference |

|---|---|---|---|---|

| Zuclopenthixol | Molecular Docking | VEGFR-2, COX-2 | Demonstrated potential binding affinity, suggesting a role for drug repurposing in cancer therapeutics. | biointerfaceresearch.com |

| Flupentixol | Molecular Docking | VEGFR-2, COX-2 | Showed favorable binding interactions, warranting further experimental investigation. | biointerfaceresearch.com |

| Chlorprothixene (B1288) | Molecular Docking | VEGFR-2, COX-2 | Predicted to bind with affinity to both enzymatic targets. | biointerfaceresearch.com |

| Pimethixene | Molecular Docking | VEGFR-2, COX-2 | Exhibited inhibitory potential in computational models. | biointerfaceresearch.com |

Novel Analytical Strategies for Thioxanthene Research

The development and application of novel analytical strategies are fundamental to advancing the understanding of Prothixene hydrochloride. Accurate and sensitive measurement of the drug and its metabolites in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and establishing relationships between drug concentration and clinical effects.

Historically, a range of analytical methods has been employed for thioxanthene derivatives nih.govsci-hub.seresearchgate.net. However, modern analytical chemistry offers significant improvements in sensitivity, specificity, and throughput. The field has largely moved towards chromatographic techniques coupled with mass spectrometry thepharmajournal.com.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, but their true potential is realized when coupled with Mass Spectrometry (MS) thepharmajournal.comijpsjournal.com. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide unparalleled specificity and sensitivity, allowing for the precise identification and quantification of Prothixene hydrochloride and its various metabolites even at very low concentrations in complex biological fluids like blood plasma and urine thepharmajournal.com.

The advent of High-Resolution Mass Spectrometry (HRMS) further enhances analytical capabilities rti.org. HRMS provides highly accurate mass measurements, which facilitates the confident identification of unknown metabolites and degradation products, thereby providing a more complete picture of the drug's metabolic fate. These advanced analytical methods are essential for supporting all facets of future Prothixene hydrochloride research, from mechanistic studies in chemical biology to guiding the optimization of derivatives in computational drug design.